molecular formula C20H31N3O2 B2403973 N1-isobutyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955793-65-4

N1-isobutyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No.: B2403973
CAS No.: 955793-65-4
M. Wt: 345.487
InChI Key: LXBLDMSPPNHJIE-UHFFFAOYSA-N
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Description

N1-isobutyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxalamide group linked to a tetrahydroquinoline moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isobutyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Alkylation: The tetrahydroquinoline intermediate is then alkylated with a suitable alkyl halide to introduce the propyl group.

    Oxalamide Formation: The final step involves the reaction of the alkylated tetrahydroquinoline with oxalyl chloride and an appropriate amine (such as isobutylamine) to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-isobutyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

    Reduction: The oxalamide group can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxalamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxalamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving tetrahydroquinoline derivatives.

    Medicine: Possible applications in drug discovery, particularly for compounds targeting the central nervous system.

    Industry: Use as an intermediate in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-isobutyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is not well understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The tetrahydroquinoline moiety may play a key role in binding to these targets, while the oxalamide group could modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N1-isobutyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea: Similar structure but with a urea group instead of an oxalamide group.

    N1-isobutyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate: Similar structure but with a carbamate group instead of an oxalamide group.

Uniqueness

N1-isobutyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is unique due to the presence of both the tetrahydroquinoline and oxalamide groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N'-(2-methylpropyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-4-11-23-12-5-6-17-13-16(7-8-18(17)23)9-10-21-19(24)20(25)22-14-15(2)3/h7-8,13,15H,4-6,9-12,14H2,1-3H3,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBLDMSPPNHJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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